

Application Notes and Protocols for In Vivo Preparation of WAY-166818

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Compound of Interest

Compound Name: WAY-166818

Cat. No.: B8640960

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These application notes provide detailed protocols for the preparation and administration of **WAY-166818** for in vivo studies. **WAY-166818** is a synthetic, nonsteroidal, and highly selective full agonist for Estrogen Receptor β (ER β).^{[1][2]} It exhibits significant selectivity for ER β over ER α , with 57-fold and 164-fold selectivity in rats and mice, respectively.^[1] This compound has been verified to cross the blood-brain barrier in rodents, making it a valuable tool for investigating the role of ER β in the central nervous system and other tissues.^[1]

Chemical Properties

A summary of the key chemical properties of **WAY-166818** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO ₃	^[1]
Molar Mass	227.22 g/mol	^[1]
IUPAC Name	2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol	^[1]
CAS Number	142629-43-4	^[1]
Solubility	Soluble in DMSO	

In Vivo Administration Data

The following table summarizes a published dosage and administration route for **WAY-166818** in a rat model. This data is derived from a study investigating the effect of ER β -selective ligands on galanin expression in gonadotropin hormone-releasing hormone (GnRH)-immunoreactive neurons.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Animal Model	Dosage	Administration Route	Vehicle	Study Duration	Reference
Ovariectomized Rats	20 μ g/kg	Subcutaneous (s.c.)	Not specified*	2 hours to 3 days	[3] [4] [5]

*While the original study did not specify the vehicle, a common practice for subcutaneous delivery of lipophilic compounds is to use a vehicle containing Dimethyl Sulfoxide (DMSO) and a carrier oil (e.g., corn oil or sesame oil) or a mixture of DMSO, a surfactant like Tween 80, and saline.

Experimental Protocols

Protocol 1: Preparation of WAY-166818 for Subcutaneous Injection

This protocol provides a method for preparing a stock solution and a final dosing solution of **WAY-166818** for subcutaneous administration in rodents, based on common laboratory practices for similar compounds.

Materials:

- **WAY-166818** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile
- Sterile, pyrogen-free microcentrifuge tubes

- Sterile syringes and needles

Procedure:

- Prepare a Stock Solution (e.g., 1 mg/mL in DMSO):
 - Aseptically weigh the desired amount of **WAY-166818** powder.
 - In a sterile microcentrifuge tube, dissolve the **WAY-166818** powder in the appropriate volume of sterile DMSO to achieve a 1 mg/mL concentration.
 - Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
- Prepare the Final Dosing Solution (e.g., for a 20 µg/kg dose):
 - Calculation:
 - Assume an average animal weight of 250 g (0.25 kg).
 - Dose per animal = 20 µg/kg * 0.25 kg = 5 µg.
 - Volume of stock solution needed per animal = 5 µg / 1000 µg/mL = 0.005 mL or 5 µL.
 - Assume a final injection volume of 100 µL per animal.
 - Preparation:
 - In a sterile microcentrifuge tube, add 5 µL of the 1 mg/mL **WAY-166818** stock solution.
 - Add 95 µL of sterile corn oil to the tube.
 - Vortex vigorously to create a uniform suspension. It is critical to ensure the solution is well-mixed immediately before each injection as the compound may not be fully soluble in the oil.

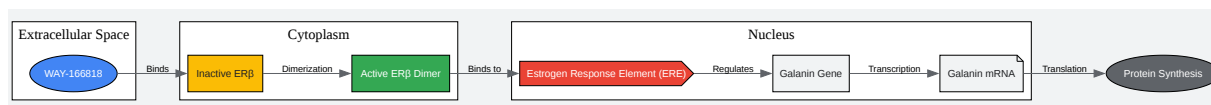
Note on Vehicle Selection: The choice of vehicle is critical and may need to be optimized for your specific experimental model. An alternative vehicle formulation for compounds with low

water solubility is a mixture of DMSO, Tween 80, and saline (e.g., in a ratio of 10:5:85, respectively). Always perform a small-scale solubility and stability test before preparing a large batch of the dosing solution.

Signaling Pathways and Experimental Workflow

ER β Signaling Pathway

WAY-166818 acts as a selective agonist of Estrogen Receptor β (ER β). Upon binding, it can initiate both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription. A known downstream effect of **WAY-166818** is the increased expression of galanin in GnRH neurons.^{[3][4][5]}

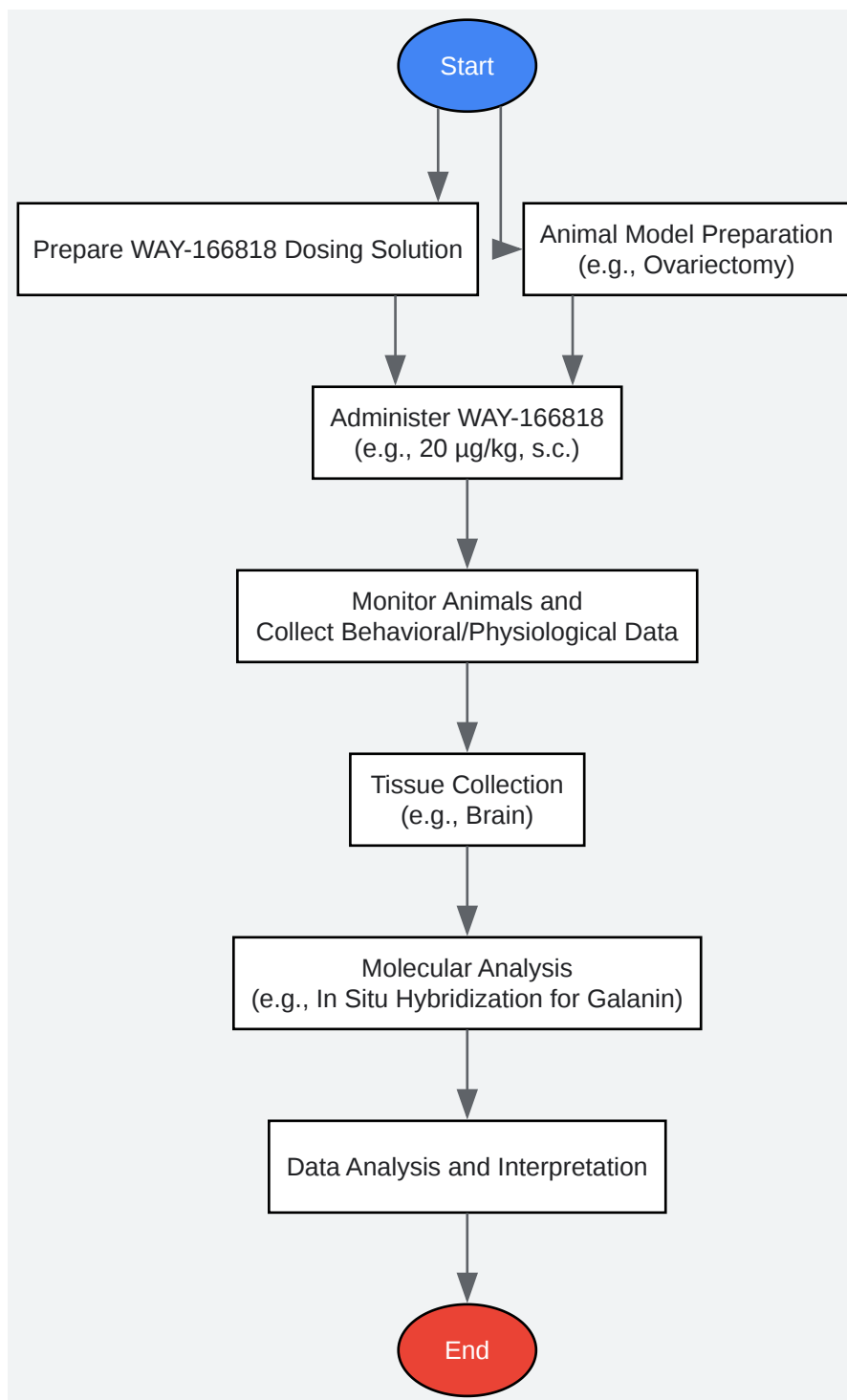


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Caption: ER β Signaling Pathway Activated by **WAY-166818**.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study using **WAY-166818**.



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Caption: General Experimental Workflow for an In Vivo Study with **WAY-166818**.

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